

Introduction: Navigating the Reactivity of a Sterically Hindered Internal Alkyne

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Compound of Interest

Compound Name: 5,5-Dimethyl-3-heptyne

Cat. No.: B14719750

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5,5-Dimethyl-3-heptyne is an internal alkyne characterized by significant steric hindrance around one side of its triple bond, imparted by the tert-butyl-like quaternary carbon at the C-5 position. This structural feature presents unique challenges and opportunities in metal-catalyzed synthesis. Unlike terminal alkynes or symmetrically substituted internal alkynes, the electronic and steric asymmetry of **5,5-dimethyl-3-heptyne** makes regioselectivity a critical consideration in addition reactions.

This guide explores several key metal-catalyzed transformations of **5,5-dimethyl-3-heptyne**, focusing on the underlying principles that govern their outcomes. We will delve into how catalyst choice, ligand effects, and reaction conditions can be manipulated to control reactivity and achieve desired synthetic targets. The protocols and discussions herein are framed from the perspective of a senior application scientist, emphasizing not just the "how" but the fundamental "why" behind each experimental design.

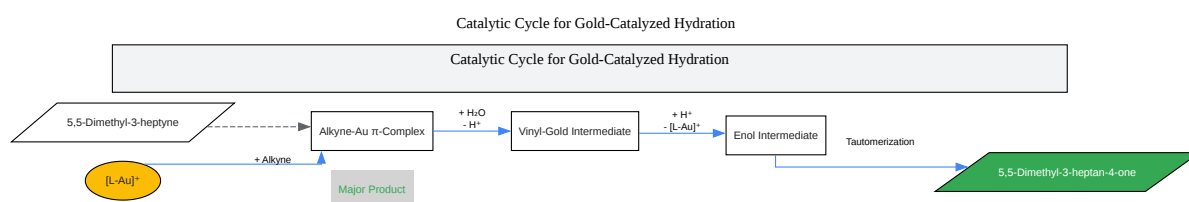
Section 1: Gold-Catalyzed Hydration: A Regioselective Approach to Ketone Synthesis

The hydration of alkynes is a fundamental transformation that converts a carbon-carbon triple bond into a carbonyl group. While traditionally achieved with mercury-based catalysts, modern organic synthesis favors milder and more environmentally benign methods, with gold catalysis emerging as a premier choice.^[1] Gold(I) and gold(III) complexes are powerful π -acids that can activate alkynes toward nucleophilic attack under neutral conditions.^{[2][3]}

Mechanistic Rationale & Causality

The catalytic cycle of gold-catalyzed alkyne hydration typically begins with the coordination of the gold(I) complex to the alkyne, forming a π -complex.[4][5] This coordination polarizes the alkyne, rendering it highly susceptible to nucleophilic attack by water. For an unsymmetrical internal alkyne like **5,5-dimethyl-3-heptyne**, the regioselectivity of water attack is governed by both electronic and steric factors. The nucleophile will preferentially attack the alkyne carbon that can better stabilize the resulting partial positive charge in the transition state.[4] The steric bulk of the C-5 quaternary center significantly disfavors nucleophilic attack at the C-4 position. Consequently, the attack occurs predominantly at the C-3 position, leading to the formation of 5,5-dimethyl-3-heptan-4-one after protodeauration and enol-keto tautomerization.

The choice of ligand on the gold catalyst is crucial. Highly sterically hindered phosphine ligands can enhance catalytic activity and prevent the formation of inactive catalyst species.[1] The counteranion also plays a significant role, with weakly coordinating anions like SbF_6^- or OTf^- promoting higher catalytic efficiency by ensuring a more electrophilic and available gold center.[5]



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Caption: Gold-catalyzed hydration of **5,5-dimethyl-3-heptyne**.

Protocol: Gold-Catalyzed Hydration of 5,5-Dimethyl-3-heptyne

This protocol is designed to be a self-validating system, where careful execution should lead to high regioselectivity and yield.

Materials:

- **5,5-Dimethyl-3-heptyne** (1.0 mmol, 124.23 mg)
- (Triphenylphosphine)gold(I) chloride [Ph_3PAuCl] (0.02 mmol, 9.9 mg)
- Silver hexafluoroantimonate [AgSbF_6] (0.02 mmol, 6.9 mg)
- Dioxane/Water mixture (9:1 v/v, 5 mL)
- Round-bottom flask (25 mL), magnetic stirrer, condenser
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- **Catalyst Activation:** To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add [Ph_3PAuCl] (9.9 mg) and AgSbF_6 (6.9 mg). Add 2 mL of dioxane and stir the suspension at room temperature for 30 minutes. The formation of a white precipitate (AgCl) indicates the in-situ generation of the active cationic gold catalyst, $[\text{Ph}_3\text{PAu}]^+\text{SbF}_6^-$.
- **Reaction Setup:** Add **5,5-dimethyl-3-heptyne** (124.23 mg) to the flask, followed by the remaining dioxane (2.5 mL) and water (0.5 mL).
- **Reaction Execution:** Equip the flask with a condenser and heat the mixture to 80 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a short plug of silica gel to remove the catalyst, washing with ethyl acetate (10 mL).
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield pure 5,5-dimethyl-3-heptan-4-one.

Data Summary:

Catalyst System	Solvent	Temp (°C)	Time (h)	Yield (%)	Regioselectivity (C4-one:C3-one)
$[\text{Ph}_3\text{PAu}]^+\text{SbF}_6^-$	Dioxane/H ₂ O	80	5	~92%	>98:2
$[\text{IPrAu}]^+\text{OTf}^-$	Acetonitrile/H ₂ O	60	3	~95%	>99:1

(Note: IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. Yields and selectivities are representative values based on typical gold-catalyzed hydrations of sterically hindered alkynes.)

Section 2: Hydroboration-Oxidation: Anti-Markovnikov Carbonyl Synthesis

Hydroboration-oxidation is a two-step process that achieves the net anti-Markovnikov addition of water across a multiple bond.^[6] For alkynes, this reaction provides access to aldehydes (from terminal alkynes) or ketones (from internal alkynes) with regioselectivity complementary to hydration methods.^[7]

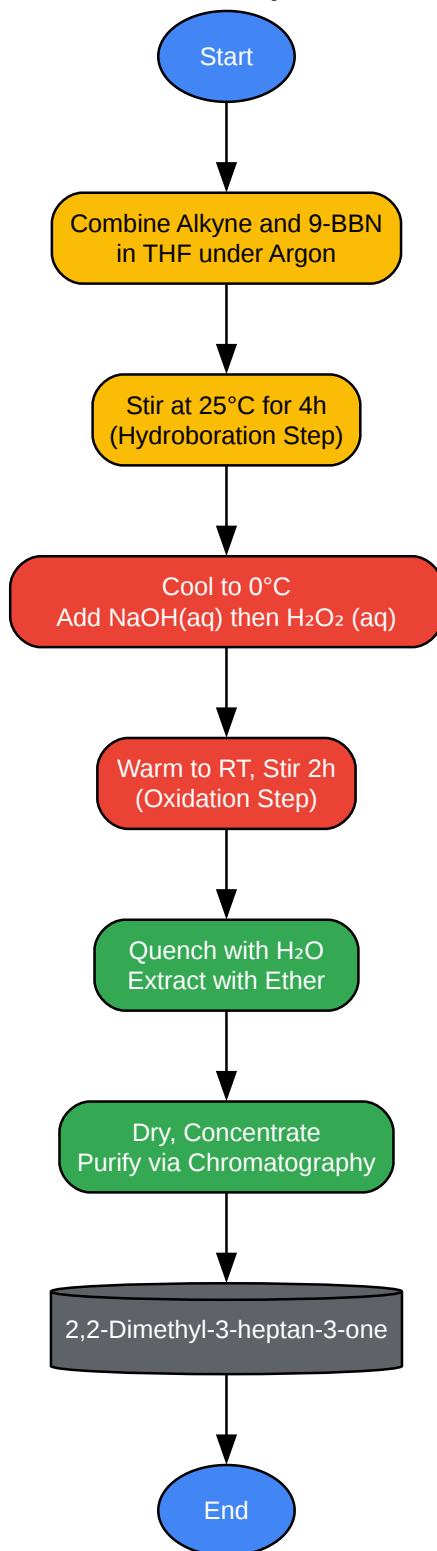
Mechanistic Rationale & Causality

The key to controlling the hydroboration of alkynes is to prevent double addition across both π -bonds and to direct the boron to the desired carbon. This is achieved by using a sterically hindered borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.^[7] These reagents have only one B-H bond available for reaction, thus preventing over-addition.

In the case of **5,5-dimethyl-3-heptyne**, the hydroboration step involves the syn-addition of the B-H bond across the triple bond. Steric hindrance is the dominant controlling factor; the bulky borane reagent will add to the less sterically encumbered carbon of the alkyne (C-3), placing the boron atom at this position and the hydrogen at C-4. This forms a vinylborane intermediate.

The subsequent oxidation step, typically with basic hydrogen peroxide, replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[8] The resulting enol rapidly tautomerizes to the thermodynamically more stable ketone, yielding 2,2-dimethyl-3-heptan-3-one as the major product.

Experimental Workflow for Hydroboration-Oxidation

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